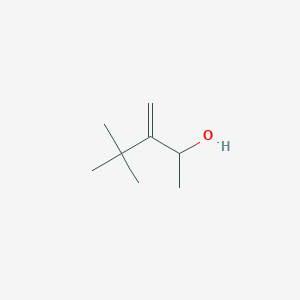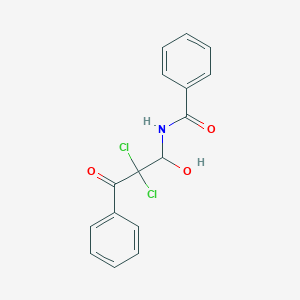![molecular formula C14H15N3O3S B14265991 4-[2-(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonamide CAS No. 162362-19-8](/img/structure/B14265991.png)
4-[2-(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a hydrazinyl group attached to a benzene sulfonamide moiety, with a distinctive 3,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene substituent. Its structure suggests potential reactivity and versatility in chemical synthesis and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3,5-dimethyl-4-oxocyclohexa-2,5-dien-1-one with hydrazine derivatives, followed by sulfonation of the resulting hydrazone with benzene sulfonyl chloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of catalysts to enhance reaction rates. The scalability of the synthesis process is crucial for industrial applications, requiring robust and reproducible methods .
Chemical Reactions Analysis
Types of Reactions
4-[2-(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products
Scientific Research Applications
4-[2-(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, enabling the creation of complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[2-(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene derivatives: These compounds share a similar core structure and exhibit comparable reactivity and applications.
Benzene sulfonamide derivatives: Known for their use in medicinal chemistry and industrial applications, these compounds have diverse biological activities.
Uniqueness
Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry .
Properties
CAS No. |
162362-19-8 |
|---|---|
Molecular Formula |
C14H15N3O3S |
Molecular Weight |
305.35 g/mol |
IUPAC Name |
4-[(4-hydroxy-3,5-dimethylphenyl)diazenyl]benzenesulfonamide |
InChI |
InChI=1S/C14H15N3O3S/c1-9-7-12(8-10(2)14(9)18)17-16-11-3-5-13(6-4-11)21(15,19)20/h3-8,18H,1-2H3,(H2,15,19,20) |
InChI Key |
BHYUJWZXRULGKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)N=NC2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(Acetyloxy)phenoxy]acetic acid](/img/structure/B14265923.png)
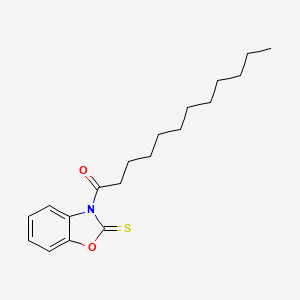
![3-chloro-N-[4-(dimethylamino)-6-[[(7E,11E)-14-ethyl-17,18,23-trihydroxy-8,20,22-trimethyl-25,27-dioxo-3-propyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2-methyloxan-3-yl]-6-hydroxy-2-methylbenzamide](/img/structure/B14265938.png)
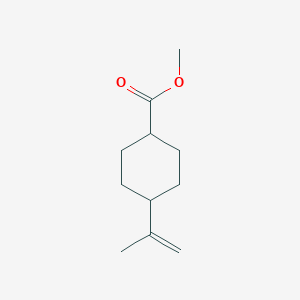
![[1,2,3]Diazaphospholo[1,5-a]pyridine](/img/structure/B14265950.png)
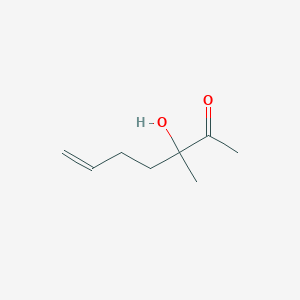


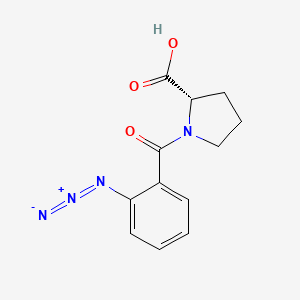
![4,5-Bis{[(4-methylphenyl)methyl]sulfanyl}-2H-1,3-dithiole-2-thione](/img/structure/B14265963.png)
